molecular formula C6H10OS B2936135 1-(Thiolan-2-yl)ethan-1-one CAS No. 41137-44-4

1-(Thiolan-2-yl)ethan-1-one

Cat. No.: B2936135
CAS No.: 41137-44-4
M. Wt: 130.21
InChI Key: VNKIDAPTACTWEZ-UHFFFAOYSA-N
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Description

1-(Thiolan-2-yl)ethan-1-one is an organic compound with the molecular formula C6H10OS It is characterized by a thiolane ring attached to an ethanone group

Biochemical Analysis

Biochemical Properties

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Cellular Effects

It is known that thiophene derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that thiophene derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that thiophene derivatives can undergo various transformations under different conditions .

Dosage Effects in Animal Models

The effects of 2-Acetyltetrahydrothiophene at different dosages in animal models have not been extensively studied. It is known that the effects of thiophene derivatives can vary with dosage, and that high doses can potentially lead to toxic or adverse effects .

Metabolic Pathways

It is known that thiophene derivatives can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that thiophene derivatives can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

It is known that thiophene derivatives can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Thiolan-2-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of thiolane with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Thiolan-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The thiolane ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiolan-2-yl ethanol.

    Substitution: Various substituted thiolane derivatives.

Scientific Research Applications

1-(Thiolan-2-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    1-(Thiolan-2-yl)ethan-1-amine: This compound has an amine group instead of an ethanone group.

    2-(2-chlorophenyl)-1-(thiolan-2-yl)ethan-1-one: This compound has a chlorophenyl group attached to the ethanone.

Uniqueness: 1-(Thiolan-2-yl)ethan-1-one is unique due to its specific combination of a thiolane ring and an ethanone group, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

1-(thiolan-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10OS/c1-5(7)6-3-2-4-8-6/h6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKIDAPTACTWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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